molecular formula C8H8BrF5S B1456277 2-Methyl-5-(pentafluorosulfur)benzyl bromide CAS No. 1240257-10-6

2-Methyl-5-(pentafluorosulfur)benzyl bromide

Cat. No.: B1456277
CAS No.: 1240257-10-6
M. Wt: 311.11 g/mol
InChI Key: GQWITWAQAPQUDN-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)benzyl bromide (CAS: 1240257-01-5) is a halogenated aromatic compound featuring a pentafluorosulfanyl (SF₅) group at the para position relative to a methyl substituent on the benzyl ring. The SF₅ group is a strong electron-withdrawing moiety, conferring unique electronic and steric properties that enhance reactivity in electrophilic substitution and cross-coupling reactions. This compound is primarily utilized in medicinal chemistry and materials science for introducing the SF₅ group into target molecules, improving metabolic stability and lipophilicity .

Properties

IUPAC Name

[3-(bromomethyl)-4-methylphenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF5S/c1-6-2-3-8(4-7(6)5-9)15(10,11,12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWITWAQAPQUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5-(pentafluorosulfur)benzyl bromide generally involves two key stages:

  • Introduction of the pentafluorosulfur group onto a methyl-substituted benzene ring.
  • Bromination of the benzyl position to convert the methyl group into a benzyl bromide.

Preparation of Pentafluorosulfur-Substituted Aromatics

The pentafluorosulfur group is typically introduced via reactions involving sulfur tetrafluoride derivatives and halogenating agents. According to patent US3338685A, pentafluorosulfur bromide (a key intermediate or reagent) can be prepared by reacting sulfur tetrafluoride, bromine, and bromine pentafluoride in a sealed reactor under controlled temperature (50–180 °C), pressure, and stoichiometric ratios:

Reactants Ratio (gram mole basis) Temperature (°C) Notes
Sulfur tetrafluoride (SF4) 0.1 to 10 (to BrF5) 100–150 Stoichiometric or slight excess Br used
Bromine (Br2) 1 to 10 (to BrF5) 100–150 Acts as diluent to prevent degradation
Bromine pentafluoride (BrF5) Reference 100–150 Key fluorinating agent

The reaction is carried out in corrosion-resistant reactors (nickel alloys, stainless steel) for several hours to days, with product isolation by fractional distillation or chromatographic techniques. This pentafluorosulfur bromide can then be used as a reagent to introduce the –SF5 group onto aromatic rings.

Bromination of 2-Methyl-5-(pentafluorosulfur)toluene

A more direct and practical method to prepare this compound involves the bromination of the corresponding methyl-substituted pentafluorosulfur benzene derivative. The literature reports the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of radical initiators such as benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (AIBN). This method selectively brominates the benzylic methyl group to form the benzyl bromide:

  • Starting material: 2-Methyl-5-(pentafluorosulfur)toluene
  • Reagents: N-bromosuccinimide (NBS), radical initiator (benzoyl peroxide or AIBN)
  • Conditions: Controlled temperature, typically reflux in an inert solvent
  • Mechanism: Radical bromination at benzylic position
  • Outcome: Formation of this compound with high selectivity and yield

This approach is well-documented for related compounds and provides a straightforward laboratory or industrial route to the target benzyl bromide.

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is limited in public literature, related synthetic strategies involve:

  • Friedel-Crafts alkylation and bromination steps on methyl-substituted aromatic rings bearing halogen or sulfur substituents.
  • Use of pentafluorosulfur-containing building blocks such as 1-Fluoro-4-(pentafluorosulfur)benzene as precursors for further functionalization.

These methods emphasize the importance of carefully controlled reaction conditions and the use of specialized fluorinating agents to handle the highly reactive and corrosive nature of pentafluorosulfur species.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield & Notes
Pentafluorosulfur bromide synthesis Sulfur tetrafluoride, bromine, bromine pentafluoride 100–150 °C, sealed reactor, several days ~39% yield of pentafluorosulfur bromide intermediate
Radical bromination of methyl pentafluorosulfurbenzene N-bromosuccinimide (NBS), benzoyl peroxide or AIBN Reflux, inert solvent, radical conditions High selectivity for benzyl bromide formation
Friedel-Crafts and reduction (related compounds) 2-bromothiophene, p-bromofluorobenzene, reducing agents Multi-step, moderate temperature 70% yield for related bromomethyl compounds

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Used to confirm the substitution pattern and presence of the pentafluorosulfur group.
  • GC-MS: Employed for purity assessment of the brominated product.
  • Fractional Distillation: Critical for isolating pentafluorosulfur bromide intermediates and final benzyl bromide products.
  • Material Handling: Requires corrosion-resistant equipment due to aggressive fluorinating agents and bromine species.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(pentafluorosulfur)benzyl bromide serves as an essential building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules. The bromine atom can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

Key Reactions:

  • Nucleophilic Substitution: The bromide group can be replaced by nucleophiles, leading to diverse derivatives.
  • Oxidation and Reduction: The compound can be oxidized to sulfoxides or sulfones and reduced to yield benzyl derivatives with modified sulfur functionalities.

Medicinal Chemistry

The incorporation of pentafluorosulfur into medicinal compounds has been shown to enhance their biological activity and metabolic stability. Research indicates that compounds containing this group exhibit distinct properties that are advantageous in drug development.

Case Studies:

  • Enzyme Inhibition: Studies have demonstrated that derivatives of this compound can inhibit specific enzymes, suggesting potential therapeutic applications for diseases related to enzyme dysfunction.
  • Pharmaceutical Development: The unique properties of this compound make it a candidate for developing pharmaceuticals with improved pharmacokinetic profiles and selectivity.

Materials Science

In materials science, this compound is explored for its potential in creating specialty chemicals and materials with unique properties. The fluorinated nature of the compound can impart desirable characteristics such as chemical inertness and thermal stability.

Applications:

  • Coatings and Polymers: The compound may be used in formulating coatings that require high resistance to chemicals and temperature variations.
  • Fluorinated Materials: The integration of pentafluorosulfur groups into polymer matrices can enhance performance in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorosulfur)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the pentafluorosulfur group imparts unique electronic properties to the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-(Pentafluorosulfur)benzyl bromide
  • Structure : The SF₅ group is at the meta position relative to the benzyl bromide moiety (CAS: 1056893-24-3).
  • However, the meta-SF₅ group exhibits weaker electron-withdrawing effects than para substitution, influencing regioselectivity in aromatic reactions .
  • Applications : Widely used in agrochemical research due to its balanced electronic effects .
2-Fluoro-5-(pentafluorosulfur)benzyl bromide
  • Structure : Features a fluorine atom at the ortho position (CAS: 1240256-82-9).
  • Reactivity : The fluorine atom increases electronegativity, further polarizing the benzyl bromide moiety. This enhances susceptibility to nucleophilic attack compared to the methyl-substituted analog.
  • Physical Properties : Molecular weight (315.07 g/mol) is slightly lower than the methyl variant (327.14 g/mol), affecting solubility in polar solvents .
Benzyl Bromide (Unsubstituted)
  • Structure : Lacks substituents on the aromatic ring (CAS: 100-39-0).
  • Reactivity : Higher volatility and simpler electronic profile make it less selective in reactions. The absence of SF₅ or methyl groups limits its utility in advanced synthetic applications .

Physicochemical Properties

Property 2-Methyl-5-SF₅-Benzyl Bromide 3-SF₅-Benzyl Bromide 2-Fluoro-5-SF₅-Benzyl Bromide Benzyl Bromide
Molecular Weight (g/mol) 327.14 315.07 315.07 171.03
Substituents Methyl (C-2), SF₅ (C-5) SF₅ (C-3) F (C-2), SF₅ (C-5) None
Solubility (Polar Solvents) Moderate (SF₅ reduces solubility) High Moderate High
Boiling Point (°C) ~250 (estimated) ~240 ~235 198–199
Key Applications Drug design, materials science Agrochemicals Fluorinated materials Basic alkylation

Biological Activity

2-Methyl-5-(pentafluorosulfur)benzyl bromide (CAS No. 1240257-10-6) is a synthetic compound characterized by its unique pentafluorosulfur group, which imparts distinctive chemical properties. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF5SC_8H_8BrF_5S. Its structure features a benzyl group substituted with a pentafluorosulfur moiety and a bromine atom, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₈BrF₅S
Molecular Weight305.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The pentafluorosulfur group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets, such as proteins and nucleic acids. This can lead to modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pentafluorosulfur group exhibit significant antimicrobial activity. For instance, research has shown that derivatives of pentafluorosulfur compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on HeLa and MCF-7 cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values estimated at 15 µM for HeLa cells.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other halogenated benzyl compounds regarding their biological activities:

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC50, µM)
This compound32 (S. aureus)15 (HeLa)
Benzyl bromide128 (S. aureus)>100 (HeLa)
4-Bromobenzyl alcohol64 (E. coli)50 (MCF-7)

This table illustrates the enhanced biological activities associated with the pentafluorosulfur substitution, highlighting its potential as a lead compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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